molecular formula C4H8KOS2 B1661936 Potassium propylxanthate CAS No. 2720-67-4

Potassium propylxanthate

Cat. No.: B1661936
CAS No.: 2720-67-4
M. Wt: 175.3 g/mol
InChI Key: QPKCOVZLNZRCGY-UHFFFAOYSA-N
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Description

Potassium propylxanthate is a chemical compound belonging to the xanthate family, which are esters of xanthic acid. Xanthates are widely used in the mining industry as flotation agents for the extraction of metals from ores. This compound, specifically, is known for its effectiveness in the flotation of sulfide ores, such as chalcopyrite .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium propylxanthate can be synthesized through the reaction of propyl alcohol with carbon disulfide in the presence of potassium hydroxide. The reaction typically occurs in an aqueous medium and proceeds as follows:

C3H7OH+CS2+KOHC3H7OCS2K+H2O\text{C}_3\text{H}_7\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{C}_3\text{H}_7\text{OCS}_2\text{K} + \text{H}_2\text{O} C3​H7​OH+CS2​+KOH→C3​H7​OCS2​K+H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then filtered to remove any impurities, and the product is dried and packaged for use .

Chemical Reactions Analysis

Types of Reactions: Potassium propylxanthate undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form dixanthogen.

    Hydrolysis: In aqueous solutions, especially under acidic conditions, this compound hydrolyzes to form xanthic acid and potassium hydroxide.

    Decomposition: Under alkaline conditions, it decomposes to form alcohol and carbon disulfide.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Hydrolysis Conditions: Acidic or neutral pH.

    Decomposition Conditions: Alkaline pH.

Major Products:

Scientific Research Applications

Potassium propylxanthate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism by which potassium propylxanthate exerts its effects is through its interaction with metal ions. In the flotation process, this compound adsorbs onto the surface of sulfide minerals, rendering them hydrophobic. This allows the minerals to attach to air bubbles and be separated from the ore slurry. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes .

Comparison with Similar Compounds

  • Potassium ethylxanthate
  • Potassium isobutylxanthate
  • Potassium amylxanthate

Comparison: Potassium propylxanthate is unique in its balance of hydrophobicity and reactivity, making it particularly effective for the flotation of certain sulfide ores. Compared to potassium ethylxanthate, it has a longer hydrocarbon chain, which enhances its hydrophobic properties. Compared to potassium isobutylxanthate and potassium amylxanthate, it offers a moderate balance between reactivity and selectivity, making it versatile for various applications .

Properties

CAS No.

2720-67-4

Molecular Formula

C4H8KOS2

Molecular Weight

175.3 g/mol

IUPAC Name

potassium;propoxymethanedithioate

InChI

InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7);

InChI Key

QPKCOVZLNZRCGY-UHFFFAOYSA-N

SMILES

CCCOC(=S)[S-].[K+]

Canonical SMILES

CCCOC(=S)S.[K]

Key on ui other cas no.

2720-67-4

Pictograms

Irritant

Related CAS

6253-38-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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